DC-Y13-27

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

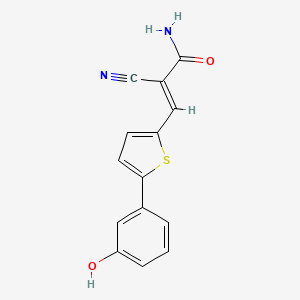

Molekularformel |

C14H10N2O2S |

|---|---|

Molekulargewicht |

270.31 g/mol |

IUPAC-Name |

(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide |

InChI |

InChI=1S/C14H10N2O2S/c15-8-10(14(16)18)7-12-4-5-13(19-12)9-2-1-3-11(17)6-9/h1-7,17H,(H2,16,18)/b10-7+ |

InChI-Schlüssel |

FCXTXGWIQGHISV-JXMROGBWSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(S2)/C=C(\C#N)/C(=O)N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(S2)C=C(C#N)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The YTHDF2 Inhibitor DC-Y13-27: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27, a derivative of the parent compound DC-Y13, has emerged as a significant small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. By selectively targeting the YTH domain of YTHDF2, this compound modulates a cascade of downstream cellular processes, demonstrating therapeutic potential in oncology and degenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism: Inhibition of YTHDF2

This compound functions as a competitive inhibitor of YTHDF2, binding to its m6A-binding pocket and preventing the recognition and degradation of m6A-modified messenger RNAs (mRNAs). This targeted inhibition leads to the stabilization and increased protein expression of key transcripts that are otherwise destined for decay.

Quantitative Inhibition Data

| Parameter | Value | Target | Assay Method | Reference |

| Binding Constant (KD) | 37.9 μM | YTHDF2 | Microscale Thermophoresis (MST) | [1] |

| IC50 | 38 μM | YTHDF2 | AlphaScreen Assay | [2] |

| IC50 | 165 μM | YTHDF1 | AlphaScreen Assay | [2] |

Downstream Cellular Effects and Signaling Pathways

The inhibition of YTHDF2 by this compound triggers a series of well-documented cellular events, impacting pathways involved in cancer progression, inflammation, and tissue degeneration.

Regulation of the FOXO3/TIMP1/MMP Axis

In the context of intervertebral disc degeneration, this compound has been shown to restore the expression of Forkhead Box O3 (FOXO3) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1). This, in turn, leads to a reduction in the expression and activity of Matrix Metalloproteinases (MMPs), including MMP1, MMP3, MMP7, and MMP9, which are key enzymes in extracellular matrix degradation.

Signaling Pathway:

Caption: this compound inhibits YTHDF2, stabilizing FOXO3 mRNA and increasing TIMP1, which in turn inhibits MMPs.

Induction of Pyroptosis in Cancer Cells

This compound has been observed to induce pyroptosis, a form of pro-inflammatory programmed cell death, in breast cancer cell lines such as MDA-MB-231 and BT-549. This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

Signaling Pathway:

Caption: this compound-mediated YTHDF2 inhibition leads to Caspase-1 activation, GSDMD cleavage, and IL-1β secretion, culminating in pyroptosis.

Modulation of the NF-κB Signaling Pathway and Anti-Tumor Immunity

A critical aspect of this compound's mechanism of action is its ability to inhibit the NF-κB signaling pathway.[3][4] YTHDF2 normally degrades the transcripts of negative regulators of NF-κB. By inhibiting YTHDF2, this compound stabilizes these negative regulators, thereby suppressing NF-κB activation.[4] This is particularly relevant in the tumor microenvironment, where it can reduce the infiltration and suppressive function of myeloid-derived suppressor cells (MDSCs) and enhance the efficacy of radiotherapy.[3][4]

Signaling Pathway:

Caption: this compound inhibits YTHDF2, leading to the stabilization of NF-κB negative regulators and subsequent suppression of NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

YTHDF2 Inhibition Assay (AlphaScreen)

Experimental Workflow:

Caption: Workflow for determining the IC50 of this compound for YTHDF2 using an AlphaScreen assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute biotinylated m6A-containing RNA probe and His-tagged YTHDF2 protein to their optimal concentrations in assay buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add the this compound dilutions.

-

Add the His-tagged YTHDF2 protein to all wells.

-

Add the biotinylated m6A RNA probe to all wells.

-

Incubate at room temperature for 30 minutes to allow for binding.

-

-

Bead Addition:

-

Add streptavidin-coated donor beads and nickel chelate (Ni-NTA) acceptor beads to all wells.

-

-

Incubation and Detection:

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the inhibitory activity of this compound.

-

Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Pyroptosis Assessment

a) Lactate Dehydrogenase (LDH) Release Assay:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231, BT-549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant.

-

-

LDH Measurement:

-

Use a commercially available LDH cytotoxicity assay kit.

-

Mix the supernatant with the reaction mixture provided in the kit.

-

Incubate at room temperature for the recommended time.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

-

b) IL-1β Secretion (ELISA):

-

Sample Collection:

-

Collect the cell culture supernatant from this compound-treated cells as described above.

-

-

ELISA Procedure:

-

Use a commercially available human or mouse IL-1β ELISA kit.

-

Coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Add the substrate and stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve and determine the concentration of IL-1β in the samples.

-

c) Gasdermin D (GSDMD) Cleavage (Western Blot):

-

Protein Extraction:

-

Lyse this compound-treated cells and collect the protein lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with a primary antibody specific for the N-terminal fragment of cleaved GSDMD.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved GSDMD fragment indicates pyroptosis.

-

NF-κB Pathway Analysis (Western Blot)

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time. For some experiments, stimulation with an NF-κB activator (e.g., TNF-α) may be necessary.

-

Lyse the cells and extract total protein.

-

-

Western Blotting:

-

Perform SDS-PAGE and transfer as described above.

-

Incubate membranes with primary antibodies against phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).

-

Also, probe for total IκBα and total p65 as loading controls.

-

-

Detection and Analysis:

-

Visualize the bands and quantify the band intensities. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the NF-κB pathway.

-

In Vivo Tumor Growth and Immune Cell Analysis

a) Animal Model and Treatment:

-

Tumor Implantation: Syngeneic mouse models (e.g., C57BL/6J mice) are often used, with subcutaneous implantation of tumor cells (e.g., MC38 colon cancer, B16 melanoma).

-

Treatment Regimen: Once tumors are established, treat mice with this compound (e.g., 9 μ g/mouse , daily, intravenous injection) with or without radiotherapy.

-

Tumor Monitoring: Measure tumor volume regularly using calipers.

b) Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs):

-

Tissue Processing:

-

At the end of the experiment, harvest tumors and spleens.

-

Prepare single-cell suspensions from the tissues.

-

-

Staining:

-

Stain the cells with fluorescently labeled antibodies against MDSC markers (e.g., CD11b, Gr-1/Ly6G).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the live cell population and then identify and quantify the percentage of MDSCs (CD11b+Gr-1+).

-

c) Immunohistochemistry (IHC) for CD8+ T Cell Infiltration:

-

Tissue Preparation:

-

Fix harvested tumors in formalin and embed in paraffin.

-

Cut thin sections of the tumor tissue.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval.

-

Incubate with a primary antibody against CD8.

-

Incubate with a labeled secondary antibody and a chromogenic substrate.

-

-

Imaging and Analysis:

-

Image the stained sections using a microscope.

-

Quantify the number of CD8+ T cells within the tumor microenvironment.

-

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the m6A reader protein YTHDF2. Its ability to modulate key signaling pathways involved in cancer, inflammation, and tissue degeneration underscores its potential for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other YTHDF2 inhibitors.

References

- 1. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 4. YTHDF2 inhibition potentiates radiotherapy anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

DC-Y13-27: A Technical Guide to a Novel YTHDF2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DC-Y13-27, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. YTHDF2 is a key regulator of mRNA stability and has emerged as a promising therapeutic target in various diseases, including cancer. This document details the binding affinity and inhibitory potency of this compound, provides in-depth protocols for key biochemical and biophysical assays, and illustrates the relevant biological pathways and experimental workflows.

Introduction to YTHDF2 and m6A RNA Modification

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA). This dynamic and reversible modification is installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, which mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are prominent m6A readers.

YTHDF2, the first identified m6A reader, primarily functions by recognizing m6A-modified mRNAs and recruiting the CCR4-NOT deadenylase complex to promote their degradation. This process plays a critical role in various cellular processes, including cell differentiation, stress response, and immune regulation. Dysregulation of YTHDF2 has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.

This compound is a derivative of the initial hit compound DC-Y13, identified through high-throughput screening. It has been developed as a more potent and selective inhibitor of YTHDF2, offering a valuable tool for studying the biological functions of YTHDF2 and as a lead compound for drug development.

Quantitative Data for this compound

The inhibitory activity and binding affinity of this compound for YTHDF2 have been characterized using multiple biophysical and biochemical assays. The key quantitative data are summarized in the table below.

| Parameter | Target Protein | Value | Assay Method | Reference |

| Binding Affinity (KD) | YTHDF2 | 37.9 µM | Microscale Thermophoresis (MST) | [1] |

| Inhibitory Potency (IC50) | YTHDF2 | 21.8 ± 1.8 µM | AlphaScreen | |

| Inhibitory Potency (IC50) | YTHDF2 | 38 µM | Not Specified | [2] |

| Inhibitory Potency (IC50) | YTHDF1 | 165.2 ± 7.7 µM | AlphaScreen | |

| Inhibitory Potency (IC50) | YTHDF1 | 165 µM | Not Specified | [2] |

Mechanism of Action

This compound functions by directly binding to the YTH domain of YTHDF2, the pocket responsible for recognizing m6A-modified RNA. This competitive inhibition prevents YTHDF2 from binding to its target mRNAs, thereby stabilizing these transcripts and preventing their degradation.

One of the key downstream effects of YTHDF2 inhibition by this compound is the modulation of the NF-κB signaling pathway. In the context of the tumor microenvironment, particularly in myeloid-derived suppressor cells (MDSCs), ionizing radiation induces YTHDF2 expression. YTHDF2 then promotes the degradation of mRNAs encoding negative regulators of NF-κB signaling. By inhibiting YTHDF2, this compound prevents the degradation of these negative regulators, leading to a downstream inhibition of NF-κB activation. This, in turn, impairs the immunosuppressive functions of MDSCs and can enhance the efficacy of radiotherapy.[3]

Experimental Protocols

Detailed methodologies for the key assays used to characterize the interaction of this compound with YTHDF2 are provided below.

Fluorescence Polarization (FP) Assay

This assay is used for the high-throughput screening of compounds that inhibit the YTHDF2-m6A RNA interaction.

-

Principle: The assay measures the change in the polarization of fluorescently labeled m6A-containing RNA upon binding to the YTHDF2 protein. Small, unbound RNA rotates rapidly, resulting in low polarization. When bound to the larger YTHDF2 protein, the complex tumbles slower, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

-

Materials:

-

Recombinant YTHDF2 protein (amino acids 380-579)

-

Fluorescently-labeled m6A-containing RNA probe

-

This compound or other test compounds

-

Binding Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 5% (v/v) glycerol, and 0.01% (v/v) Tween 20.

-

384-well black plates

-

-

Procedure:

-

Dilute test compounds to the desired final concentration (e.g., 80 µM for initial screening).

-

In a 384-well plate, incubate the diluted compounds with 1.25 µM YTHDF2 protein for 30 minutes at 25°C.

-

Add 30 nM of the fluorescently-labeled m6A-containing RNA probe to each well.

-

Incubate the plate for an additional 60 minutes at 4°C.

-

Measure the fluorescence polarization on a suitable plate reader.

-

AlphaScreen Assay

This bead-based proximity assay is used to quantify the inhibitory potency (IC50) of compounds.

-

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. His-tagged YTHDF2 is captured by anti-His acceptor beads, and a biotinylated m6A-containing RNA probe is captured by streptavidin donor beads. The binding of YTHDF2 to the RNA brings the beads together, generating a signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.

-

Materials:

-

His-tagged YTHDF2 protein (amino acids 380-579) or His-tagged YTHDF1 protein (amino acids 361-559)

-

Biotinylated m6A-containing RNA probe (e.g., 5'-biotin-UUCUUCUGUGG(m6A)CUGUG-3')

-

This compound or other test compounds

-

AlphaScreen anti-His Acceptor beads and Streptavidin Donor beads

-

Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) TritonX-100, and 1 mg/ml BSA.

-

-

Procedure:

-

Serially dilute this compound to a range of concentrations.

-

Add the diluted compound to wells containing 80 nM of His-tagged YTHDF2 or YTHDF1 protein.

-

Incubate for 30 minutes at 25°C.

-

Add 10 nM of the biotinylated m6A-containing RNA probe.

-

In the dark, add a mixture of anti-His acceptor beads and streptavidin donor beads.

-

Incubate for 60 minutes at 4°C.

-

Measure the signal on an Envision plate reader.

-

Microscale Thermophoresis (MST)

MST is employed to determine the binding affinity (KD) of this compound to YTHDF2 in solution.

-

Principle: This technique measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its movement. This change in thermophoretic mobility is used to quantify the binding affinity.

-

Materials:

-

Recombinant YTHDF2 protein (amino acids 380-579)

-

This compound

-

MST Assay Buffer: 20 mM HEPES (pH 7.4), 200 mM NaCl, and 0.1% (v/v) Pluronic® F-127.

-

-

Procedure:

-

Prepare a serial dilution of this compound, starting from 2.5 mM, in the MST assay buffer.

-

Incubate the compound dilutions with 2 µM of YTHDF2 protein for 20 minutes at 25°C.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Load the samples into Monolith NT. Automated LabelFree Premium Capillary Chips.

-

Perform the experiment using a label-free method on a Monolith NT. Automated instrument.

-

Analyze the data using the MO.Affinity Analysis Software to determine the KD.

-

Surface Plasmon Resonance (SPR) Assay

SPR is used to confirm the specific binding of this compound to YTHDF2.

-

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip, and the binding of a small molecule (analyte) flowing over the surface is detected as a change in the resonance angle, which is proportional to the mass bound.

-

Materials:

-

Recombinant YTHDF2 protein

-

This compound

-

HBS Buffer: 20 mM HEPES (pH 7.4), 200 mM NaCl, 0.08% (v/v) DMSO.

-

CM5 sensor chip

-

Amine-coupling reagents

-

-

Procedure:

-

The assay is performed on a Biacore T200 instrument at 25°C.

-

Immobilize the YTHDF2 protein on a CM5 sensor chip using a standard amine-coupling procedure in 10 mM sodium acetate (pH 4.0).

-

Inject a series of concentrations of this compound in HBS buffer over the sensor surface.

-

Monitor the binding response in real-time.

-

Regenerate the sensor surface between injections.

-

Analyze the data using the Biacore T200 evaluation software to confirm binding.

-

Cellular and In Vivo Activity

This compound has demonstrated biological activity in cellular and in vivo models. In cell-based assays, it has been shown to inhibit cell proliferation and induce pyroptosis in breast cancer cell lines.[1] When co-administered with H2O2 in nucleus pulposus and annulus fibrosus cells, this compound was found to reduce YTHDF2 expression, restore protein levels of FOXO3 and TIMP1, and decrease the expression of matrix metalloproteinases (MMPs).[1]

In murine models of colon cancer and melanoma, the combination of this compound with radiotherapy has been shown to significantly inhibit tumor growth.[1] This effect is attributed to the inhibitor's ability to overcome the immunosuppressive tumor microenvironment by modulating MDSC function.

Conclusion

This compound is a valuable chemical probe for elucidating the biological roles of YTHDF2. Its demonstrated ability to inhibit YTHDF2's recognition of m6A-modified RNA, leading to downstream effects on signaling pathways and cellular processes, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a resource for researchers seeking to utilize this compound in their own studies or to develop similar YTHDF2 inhibitors. Further optimization of this compound for improved potency and selectivity will be crucial for its translation into clinical applications.

References

The Role of DC-Y13-27 in m⁶A-Dependent Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-methyladenosine (m⁶A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m⁶A are mediated by a trio of protein classes: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m⁶A-binding proteins). The YTH domain-containing family of proteins (YTHDFs) are prominent m⁶A readers that dictate the fate of m⁶A-modified transcripts. Among these, YTHDF2 is primarily associated with promoting mRNA degradation. Dysregulation of the m⁶A pathway is increasingly implicated in various pathologies, including cancer, making the development of specific inhibitors for m⁶A regulatory proteins a compelling therapeutic strategy. This technical guide provides an in-depth overview of DC-Y13-27, a small molecule inhibitor of YTHDF2, and its role in the m⁶A-dependent regulation of gene expression. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Introduction to this compound

This compound is a derivative of DC-Y13, identified through high-throughput screening as a selective inhibitor of YTHDF2.[1] By binding to the YTH domain of YTHDF2, this compound competitively inhibits the recognition and binding of m⁶A-modified mRNA, thereby preventing their degradation. This leads to the stabilization and increased expression of YTHDF2 target transcripts, which has significant implications for various cellular processes, particularly in the context of cancer biology and immunotherapy.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Method | Target Protein | Reference |

| IC₅₀ | 21.8 ± 1.8 µM | AlphaScreen | YTHDF2 | [1] |

| IC₅₀ | 165.2 ± 7.7 µM | AlphaScreen | YTHDF1 | [1] |

| K_D | 37.9 ± 4.3 µM | Microscale Thermophoresis (MST) | YTHDF2 | [1] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Application | Model | Dosage | Effect | Reference |

| Tumor Growth Inhibition | MC38 colon cancer & B16 melanoma mouse models | 9 µ g/mouse ; i.v.; daily (in combination with radiotherapy) | Significantly inhibits tumor growth | [2] |

| Intervertebral Disc Degeneration | Aged and H₂O₂-induced mouse models | 5 mg/kg; s.c.; every 5 days for 12 weeks | Alleviates intervertebral disc degeneration | [2] |

| Cell Proliferation Inhibition | MDA-MB-231 and BT-549 breast cancer cells | 24-hour treatment | Inhibits cell proliferation and induces pyroptosis | [2] |

Signaling Pathways Modulated by this compound

This compound, through its inhibition of YTHDF2, has been shown to impact key signaling pathways, most notably the NF-κB pathway in the context of the tumor microenvironment and the FOXO3/TIMP1/MMP axis in degenerative diseases.

The IR-YTHDF2-NF-κB Positive Feedback Loop in Myeloid-Derived Suppressor Cells (MDSCs)

In the context of radiotherapy, ionizing radiation (IR) induces the expression of YTHDF2 in MDSCs. YTHDF2, in turn, promotes the degradation of m⁶A-modified transcripts of negative regulators of NF-κB signaling. This leads to the activation of NF-κB, which further upregulates YTHDF2 expression, creating a positive feedback loop. This circuit enhances the immunosuppressive function of MDSCs and contributes to radioresistance. This compound disrupts this loop by inhibiting YTHDF2, thereby preventing the degradation of NF-κB negative regulators and dampening the immunosuppressive activity of MDSCs.[1][3]

The YTHDF2/FOXO3/TIMP1/MMPs Axis in Intervertebral Disc Degeneration (IDD)

In the context of IDD, reactive oxygen species (ROS) upregulate YTHDF2. YTHDF2 then mediates the degradation of the m⁶A-modified mRNA of the transcription factor FOXO3. The resulting decrease in FOXO3 protein levels leads to reduced transcriptional activation of TIMP1, a natural inhibitor of matrix metalloproteinases (MMPs). Consequently, the increased activity of MMPs contributes to the degradation of the extracellular matrix and the progression of IDD. This compound can reverse this process by stabilizing FOXO3 mRNA, thereby restoring TIMP1 expression and reducing MMP activity.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with YTHDF2 and its cellular effects.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC₅₀ Determination

This assay is used to measure the inhibition of the YTHDF2-m⁶A RNA interaction by this compound in a high-throughput format.

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated m⁶A-containing RNA binds to His-tagged YTHDF2 protein. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor disrupts the protein-RNA interaction, separating the beads and reducing the signal.

-

Materials:

-

His-tagged YTHDF2 (aa 380-579) and His-tagged YTHDF1 (aa 361-559)

-

Biotinylated m⁶A-containing RNA probe

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1 mg/mL BSA

-

384-well OptiPlate (PerkinElmer)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add His-tagged YTHDF2 or YTHDF1 to the wells at a final concentration of 80 nM.

-

Add the biotinylated m⁶A-containing RNA probe.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

Calculate IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Microscale Thermophoresis (MST) for K_D Determination

MST is employed to quantify the binding affinity (K_D) between this compound and YTHDF2 in solution.

-

Principle: MST measures the movement of fluorescently labeled molecules in a temperature gradient. The binding of a ligand to the fluorescent molecule alters its size, charge, or hydration shell, leading to a change in its thermophoretic movement, which is used to determine the binding affinity.

-

Materials:

-

Fluorescently labeled YTHDF2 protein

-

This compound

-

MST Buffer: e.g., PBS with 0.05% Tween-20

-

Monolith NT.115 instrument (NanoTemper Technologies)

-

Standard or premium capillaries

-

-

Procedure:

-

Prepare a constant concentration of fluorescently labeled YTHDF2 in MST Buffer.

-

Prepare a serial dilution of this compound in MST Buffer.

-

Mix the labeled YTHDF2 with each dilution of this compound in a 1:1 ratio.

-

Incubate the mixtures at room temperature for 10 minutes.

-

Load the samples into capillaries.

-

Measure the thermophoresis on a Monolith NT.115 instrument.

-

Analyze the change in normalized fluorescence as a function of the ligand concentration to determine the K_D using the MO.Affinity Analysis software.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity of this compound to YTHDF2.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the label-free, real-time monitoring of association and dissociation rates.

-

Materials:

-

YTHDF2 protein

-

This compound

-

CM5 sensor chip (GE Healthcare)

-

Amine coupling kit (GE Healthcare)

-

Running Buffer: e.g., HBS-EP+ (GE Healthcare)

-

Biacore T200 instrument (GE Healthcare)

-

-

Procedure:

-

Immobilize YTHDF2 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in Running Buffer.

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).

-

RNA Immunoprecipitation (RIP)-qPCR

RIP-qPCR is used to confirm the interaction of YTHDF2 with specific target mRNAs and to assess the effect of this compound on this interaction in a cellular context.

-

Principle: An antibody against the protein of interest (YTHDF2) is used to immunoprecipitate the protein-RNA complexes from cell lysates. The co-precipitated RNA is then purified and quantified by reverse transcription-quantitative PCR (RT-qPCR) to identify the bound transcripts.

-

Materials:

-

Cells treated with DMSO or this compound

-

Anti-YTHDF2 antibody and control IgG

-

Protein A/G magnetic beads

-

RIP lysis buffer

-

RNA purification kit

-

RT-qPCR reagents and primers for target mRNAs

-

-

Procedure:

-

Lyse the treated cells and prepare whole-cell extracts.

-

Incubate the cell lysates with anti-YTHDF2 antibody or control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the RNA from the beads and purify it.

-

Perform RT-qPCR to quantify the abundance of specific target mRNAs in the immunoprecipitated samples relative to the input.

-

Conclusion

This compound has emerged as a valuable tool for interrogating the biological functions of YTHDF2 and the broader implications of m⁶A-dependent gene regulation. Its ability to selectively inhibit YTHDF2 provides a means to stabilize specific mRNA transcripts, thereby modulating key signaling pathways involved in cancer progression, immune response, and degenerative diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the m⁶A reader YTHDF2. Further investigation into the pharmacology and in vivo efficacy of this compound and its analogs will be crucial in translating these findings into novel therapeutic strategies.

References

The Impact of DC-Y13-27 on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

DC-Y13-27, a derivative of the compound DC-Y13, has emerged as a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. By binding to the YTH domain of YTHDF2, this compound prevents the recognition of m6A-modified mRNA, thereby influencing the stability and translation of target transcripts. This activity results in significant alterations in gene expression, with notable implications for cancer therapy and the treatment of degenerative diseases. This document provides a comprehensive analysis of the molecular effects of this compound, with a focus on its impact on gene expression, associated signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions by inhibiting the YTHDF2 protein, which normally recognizes and binds to m6A modifications on mRNA, leading to the degradation of these transcripts. By blocking this interaction, this compound effectively stabilizes the target mRNAs, leading to increased protein expression of the corresponding genes. This mechanism has been shown to modulate key cellular processes, including inflammation, immune response, and extracellular matrix regulation.

Quantitative Analysis of Gene Expression Changes

The administration of this compound leads to quantifiable changes in the expression of several key genes. The following tables summarize the observed effects in different experimental contexts.

Table 1: Effect of this compound on Gene Expression in Intervertebral Disc Degeneration Models

| Gene | Effect of this compound | Description |

| FOXO3 | Increased protein levels | A transcription factor that plays a role in stress resistance and longevity.[1] |

| TIMP1 | Increased protein levels | A tissue inhibitor of metalloproteinases that inhibits the activity of MMPs.[1] |

| MMP1 | Reduced expression | A matrix metalloproteinase involved in the degradation of extracellular matrix.[1] |

| MMP3 | Reduced expression | A matrix metalloproteinase involved in the degradation of extracellular matrix.[1] |

| MMP7 | Reduced expression | A matrix metalloproteinase involved in the degradation of extracellular matrix.[1] |

| MMP9 | Reduced expression | A matrix metalloproteinase involved in the degradation of extracellular matrix.[1] |

Table 2: Effect of this compound on Gene Expression in Cancer Radiotherapy Models

| Gene | Effect of this compound | Description |

| Adrb2 | Upregulation (due to YTHDF2 inhibition) | Adrenergic Receptor Beta 2, a negative regulator of NF-κB signaling.[2] |

| Metrnl | Upregulation (due to YTHDF2 inhibition) | Meteorin-like, a negative regulator of NF-κB signaling.[2] |

| Smpdl3b | Upregulation (due to YTHDF2 inhibition) | Sphingomyelin Phosphodiesterase Acid-Like 3B, a negative regulator of NF-κB signaling.[2] |

| IL-1β | Increased secretion | A pro-inflammatory cytokine, indicative of pyroptosis induction. |

Signaling Pathways Modulated by this compound

The effects of this compound on gene expression are mediated through its influence on specific signaling pathways.

The YTHDF2-FOXO3-MMP Signaling Axis

In the context of intervertebral disc degeneration, this compound has been shown to modulate the YTHDF2-FOXO3-MMP signaling axis. Under normal conditions, YTHDF2 promotes the degradation of FOXO3 mRNA. The resulting decrease in FOXO3 protein leads to reduced transcription of TIMP1, an inhibitor of Matrix Metalloproteinases (MMPs). This, in turn, results in increased MMP activity and degradation of the extracellular matrix. By inhibiting YTHDF2, this compound stabilizes FOXO3 mRNA, leading to increased TIMP1 expression and reduced MMP activity.[1]

The YTHDF2-NF-κB Signaling Pathway in Radiotherapy

In cancer radiotherapy, ionizing radiation (IR) induces the expression of YTHDF2 through the activation of the NF-κB signaling pathway.[2][3] YTHDF2, in turn, promotes the degradation of mRNAs encoding negative regulators of NF-κB signaling, such as Adrb2, Metrnl, and Smpdl3b.[2] This creates a positive feedback loop that enhances NF-κB activity and promotes an immunosuppressive tumor microenvironment. This compound disrupts this feedback loop by inhibiting YTHDF2, thereby stabilizing the mRNAs of the NF-κB negative regulators and dampening the pro-tumorigenic inflammatory response.[2]

Experimental Protocols

The following section details the methodologies employed in the key studies investigating the effects of this compound on gene expression.

In Vitro Studies on Intervertebral Disc Degeneration

-

Cell Culture: Human nucleus pulposus (NP) and annulus fibrosus (AF) cells were cultured.

-

Treatment: Cells were co-treated with hydrogen peroxide (H₂O₂) to induce oxidative stress and with this compound at concentrations ranging from 20-40 μM for 6 hours.

-

Gene Expression Analysis: The expression levels of YTHDF2, FOXO3, TIMP1, MMP1, MMP3, MMP7, and MMP9 were measured.[4]

In Vivo Studies on Intervertebral Disc Degeneration

-

Animal Model: Aged C57BL/6 mice and mice with H₂O₂-induced intervertebral disc degeneration (IDD) were used.

-

Treatment: this compound was administered via subcutaneous injection at a dose of 5 mg/kg every 5 days for 12 weeks.

-

Analysis: The expression of FOXO3 and TIMP1, and the activity of MMP1/3/7/9 were assessed in intervertebral disc tissues.[4]

In Vivo Cancer Radiotherapy Studies

-

Animal Model: C57BL/6J mice bearing MC38 colon cancer or B16 melanoma were used.

-

Treatment: this compound was administered intravenously at a daily dose of 9 μ g/mouse in combination with radiotherapy.

-

Gene Expression Analysis: RNA sequencing was performed on tumor-infiltrating CD11b+ myeloid cells from wild-type and Ythdf2-conditional knockout mice with or without ionizing radiation to identify differentially expressed genes, including the YTHDF2 targets Adrb2, Metrnl, and Smpdl3b.[2]

General Experimental Workflow for Assessing this compound's Effect on Gene Expression

The general workflow for investigating the impact of this compound on gene expression typically involves the following steps:

Conclusion

This compound represents a promising therapeutic agent with a clear mechanism of action centered on the inhibition of the m6A reader protein YTHDF2. Its ability to modulate gene expression through the stabilization of specific mRNA transcripts has significant implications for the treatment of cancer and degenerative diseases. The detailed understanding of its effects on signaling pathways such as the YTHDF2-FOXO3-MMP and YTHDF2-NF-κB axes provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined herein offer a guide for researchers seeking to further investigate the therapeutic potential of this compound.

References

- 1. YTHDF2-dependent m6A modification of FOXO3 mRNA mediates TIMP1 expression and contributes to intervertebral disc degeneration following ROS stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YTHDF2 inhibition potentiates radiotherapy anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

Biophysical Properties of DC-Y13-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-Y13-27 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. This document provides a comprehensive overview of the biophysical properties of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA and plays a critical role in various biological processes, including RNA stability, translation, and splicing. The YTH domain-containing family of proteins (YTHDFs) are key "readers" of m6A, translating the epigenetic mark into functional consequences. Among them, YTHDF2 is primarily known for promoting the degradation of m6A-modified transcripts. Dysregulation of YTHDF2 has been implicated in numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This compound, a derivative of DC-Y13, has emerged as a valuable chemical probe to investigate the biological functions of YTHDF2 and as a potential lead compound for therapeutic development.

Biophysical and Pharmacological Data

The following tables summarize the known quantitative biophysical and pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound

| Target | Binding Constant (KD) | Assay Method | Reference |

| YTHDF2 | 37.9 μM | Not Specified in Source | [1] |

| YTHDF2 | 38 μM | Microscale Thermophoresis | [2] |

Table 2: Inhibitory Activity of this compound

| Target | IC50 | Assay Method | Reference |

| YTHDF2 | 38 μM | Not Specified in Source | [3] |

| YTHDF1 | 165 μM | Not Specified in Source | [3] |

| YTHDF2 | 21.8 ± 1.8 μM | AlphaScreen Assay | [2][4] |

| YTHDF1 | 165.2 ± 7.7 μM | AlphaScreen Assay | [4] |

Table 3: In Vitro Cellular Activity of this compound

| Cell Lines | Concentration Range | Duration | Observed Effects | Reference |

| Nucleus Pulposus (NP) and Annulus Fibrosus (AF) cells | 20-40 μM | 6 hours | Co-treatment with H2O2 reduces YTHDF2 expression, restores FOXO3 and TIMP1 protein levels, and decreases MMP1/3/7/9 expression. | [1] |

| MDA-MB-231 and BT-549 (Breast Cancer) | Not Specified | 24 hours | Inhibits cell proliferation, increases LDH release and IL-1β secretion, and induces pyroptosis. | [1] |

Table 4: In Vivo Activity of this compound

| Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference |

| C57BL/6J mice with MC38 colon cancer, B16 melanoma | 9 μ g/mouse | Intravenous (i.v.) | Daily | Combined with radiotherapy, significantly inhibits tumor growth. | [1] |

| Aged mice and H2O2-induced IDD models | 5 mg/kg | Subcutaneous (s.c.) | Every 5 days, 12 weeks | Alleviates intervertebral disc degeneration, increases FOXO3 and TIMP1 expression, and decreases MMP activity. | [1] |

Mechanism of Action

This compound functions by directly binding to the YTH domain of YTHDF2, the pocket responsible for recognizing m6A-modified RNA.[3] This competitive inhibition prevents YTHDF2 from binding to its target transcripts, thereby rescuing them from degradation. This leads to the restoration of protein levels of key tumor suppressors and regulatory factors, such as FOXO3 and TIMP1, and the reduction of matrix metalloproteinases (MMPs).[1][5]

A significant aspect of this compound's mechanism, particularly in the context of cancer therapy, is its ability to modulate the tumor microenvironment. In response to ionizing radiation (IR), tumor cells upregulate YTHDF2 expression through the NF-κB signaling pathway. YTHDF2, in turn, promotes the degradation of transcripts that negatively regulate NF-κB, creating a positive feedback loop that enhances immunosuppression.[6][7][8] By inhibiting YTHDF2, this compound disrupts this circuit, leading to decreased infiltration and function of myeloid-derived suppressor cells (MDSCs) and enhanced anti-tumor immunity.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of this compound to YTHDF2 protein.

Materials:

-

Biacore T200 instrument (GE Healthcare)

-

CM5 sensor chip

-

YTHDF2 protein

-

This compound

-

HBS buffer (20 mM HEPES pH 7.4, 200 mM NaCl, 0.08% (v/v) DMSO)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Chip Immobilization:

-

Equilibrate the CM5 sensor chip with HBS buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize the YTHDF2 protein to the surface via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in HBS buffer.

-

Inject the this compound solutions over the immobilized YTHDF2 surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

-

After each injection, regenerate the sensor surface to remove bound analyte.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]

-

Fluorescence Polarization (FP) Assay for Inhibition

Objective: To measure the inhibitory effect of this compound on the interaction between YTHDF2 and an m6A-containing RNA probe.

Materials:

-

Fluorescence polarization plate reader

-

YTHDF2 protein

-

Fluorescently labeled m6A-containing RNA probe

-

This compound

-

Assay buffer

Procedure:

-

Assay Setup:

-

In a microplate, add a fixed concentration of YTHDF2 protein and the fluorescently labeled m6A RNA probe.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with no inhibitor (maximum polarization) and no protein (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

-

Signaling and Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow.

Caption: this compound disrupts the IR-induced YTHDF2-NF-κB positive feedback loop.

Caption: A typical drug discovery workflow for inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. YTHDF2 inhibition potentiates radiotherapy anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Headline----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]

- 8. medchemexpress.com [medchemexpress.com]

The Impact of DC-Y13-27 on NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mechanism of action of DC-Y13-27, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. Emerging research has identified a critical role for YTHDF2 in regulating the NF-κB signaling pathway, a key pathway in inflammation, immunity, and cancer. This document details the impact of this compound on NF-κB signaling, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: this compound and the NF-κB Signaling Axis

The canonical NF-κB signaling pathway is a critical regulator of gene expression involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In a resting state, the NF-κB transcription factors are held inactive in the cytoplasm by a family of inhibitor proteins, the IκBs. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimers (most commonly p65/p50) to translocate to the nucleus and activate the transcription of target genes.

Recent studies have revealed an additional layer of regulation involving the m6A RNA-binding protein YTHDF2. YTHDF2 recognizes and binds to m6A-modified messenger RNAs (mRNAs), promoting their degradation. Among the targets of YTHDF2 are the transcripts of several negative regulators of the NF-κB pathway.[1] By facilitating the decay of these inhibitory mRNAs, YTHDF2 effectively sustains and enhances NF-κB signaling.

This compound is a derivative of DC-Y13 and has been identified as an inhibitor of YTHDF2.[2] It acts by binding to the YTH domain of YTHDF2, thereby preventing its interaction with m6A-containing RNA.[1] This inhibition stabilizes the mRNAs of NF-κB negative regulators, leading to their increased protein expression. The subsequent accumulation of these negative regulators enhances the sequestration of NF-κB in the cytoplasm, thereby inhibiting NF-κB-mediated transcription. This mechanism has been shown to be particularly relevant in the context of the tumor microenvironment, where inhibition of NF-κB in myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells can enhance anti-tumor immunity.[3]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's interaction with its primary target, YTHDF2, and its selectivity over the related protein YTHDF1.

| Parameter | Target Protein | Value | Reference |

| IC50 | YTHDF2 | 21.8 ± 1.8 μM | [4] |

| YTHDF1 | 165.2 ± 7.7 μM | [4] | |

| Binding Constant (KD) | YTHDF2 | 37.9 μM | [5] |

| In Vivo Dosage | Murine Models | 9 μ g/mouse (intravenous, daily) | [5] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

References

- 1. N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Headline----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]

- 3. YTHDF2 inhibition potentiates radiotherapy anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

Understanding the Selectivity of DC-Y13-27 for YTHDF2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of the N6-methyladenosine (m6A) reader protein YTHDF2 by the small molecule inhibitor DC-Y13-27. The document details the quantitative measures of selectivity, the experimental protocols used for its determination, and the broader context of the YTHDF protein family and its role in cellular processes.

Introduction to YTHDF2 and the Challenge of Selective Inhibition

The YTH domain-containing family of proteins (YTHDFs) are key readers of the m6A modification on mRNA, playing crucial roles in post-transcriptional gene regulation. The family includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2, each with distinct functions in mRNA translation, decay, and splicing.[1] YTHDF2 is primarily associated with promoting the degradation of m6A-modified mRNA.[1]

Given the significant roles of YTHDF proteins in various diseases, including cancer, the development of selective inhibitors is of great interest. However, the high degree of conservation within the m6A-binding YTH domain across the YTHDF family presents a significant challenge for developing selective small molecule inhibitors.[1]

This compound, a derivative of DC-Y13, was identified through high-throughput screening and subsequent optimization as an inhibitor of YTHDF2.[2][3] This guide focuses on the data and methodologies that define its selectivity profile.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been primarily characterized against YTHDF1, another well-studied member of the YTHDF family. The available data from biochemical and biophysical assays consistently demonstrate that this compound exhibits a preferential inhibition of YTHDF2 over YTHDF1.

| Target Protein | Assay Type | Measurement | Value (μM) | Selectivity Fold (vs. YTHDF2) |

| YTHDF2 | AlphaScreen | IC50 | 21.8 ± 1.8[4] | 1x |

| Microscale Thermophoresis (MST) | Kd | 37.9[5][6] | 1x | |

| Fluorescence Polarization (FP) | IC50 | 38[1] | 1x | |

| YTHDF1 | AlphaScreen | IC50 | 165.2 ± 7.7[4][7] | ~7.6x |

| Fluorescence Polarization (FP) | IC50 | 165[1] | ~4.3x | |

| YTHDF3 | Not Reported | - | - | - |

| YTHDC1 | Not Reported | - | - | - |

| YTHDC2 | Not Reported | - | - | - |

Note: The selectivity of this compound against YTHDF3, YTHDC1, and YTHDC2 has not been reported in the reviewed scientific literature.

Experimental Protocols for Determining Selectivity

The following sections provide detailed methodologies for the key experiments used to quantify the interaction between this compound and YTHDF proteins.

Fluorescence Polarization (FP) Assay

The FP assay is a competitive binding assay that measures the change in the polarization of fluorescently labeled m6A-containing RNA upon binding to the YTH domain of the target protein. Inhibition of this interaction by a small molecule like this compound results in a decrease in fluorescence polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant YTH domain of the target protein (e.g., YTHDF2, YTHDF1).

-

Fluorescently labeled m6A-containing RNA probe.

-

This compound and other test compounds serially diluted in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Add a fixed concentration of the purified YTH domain protein to the wells of the 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

-

Add a fixed concentration of the fluorescently labeled m6A RNA probe to all wells.

-

Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is another proximity-based assay used to measure the interaction between the YTH domain and m6A-containing RNA. It utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity by the protein-RNA interaction.

Protocol:

-

Reagents and Materials:

-

Purified His-tagged YTH domain of the target protein.

-

Biotinylated m6A-containing RNA probe.

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

-

This compound and other test compounds serially diluted in assay buffer.

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

White, opaque 384-well plates.

-

An AlphaScreen-capable plate reader.

-

-

Procedure:

-

Add the His-tagged YTH domain protein and the biotinylated m6A RNA probe to the wells of the 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the mixture for 30 minutes at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to the wells in the dark.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

Measure the AlphaScreen signal on a compatible plate reader.

-

Determine the IC50 values from the dose-response curves.

-

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell. This method directly quantifies the binding affinity (Kd) between a protein and a ligand.

Protocol:

-

Reagents and Materials:

-

Purified YTH domain of the target protein.

-

This compound serially diluted in MST buffer.

-

MST buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Premium coated capillaries (NanoTemper Technologies).

-

A Monolith NT.115 or similar MST instrument (NanoTemper Technologies).

-

-

Procedure:

-

Prepare a series of 16 dilutions of this compound in MST buffer.

-

Add a constant concentration of the target YTH domain protein to each dilution of the compound. The protein can be fluorescently labeled or label-free, depending on the instrument's capabilities.

-

Incubate the samples for 10 minutes at room temperature.

-

Load the samples into the premium coated capillaries.

-

Measure the thermophoresis of the samples in the MST instrument.

-

Analyze the change in thermophoresis as a function of the ligand concentration to determine the dissociation constant (Kd) using the MO.Affinity Analysis software.

-

Visualizing the Scientific Context

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: this compound inhibits YTHDF2 by blocking the binding of m6A-modified mRNA.

Caption: Workflow for determining the potency and selectivity of this compound.

Conclusion

This compound is a valuable tool for studying the biological functions of YTHDF2. The available data robustly demonstrates its selectivity for YTHDF2 over YTHDF1. However, a complete understanding of its selectivity profile awaits further investigation into its activity against other members of the YTH domain family, namely YTHDF3, YTHDC1, and YTHDC2. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or expand upon these findings. As the field of epitranscriptomics continues to evolve, the development and thorough characterization of selective chemical probes like this compound will be instrumental in dissecting the complex roles of m6A readers in health and disease.

References

- 1. N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Headline----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]

- 3. YTHDF2 inhibition potentiates radiotherapy antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. YTHDF2 inhibition potentiates radiotherapy anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DC-Y13-27 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27 is a derivative of the compound DC-Y13 and has been identified as a potent inhibitor of YT521-B homology domain family 2 (YTHDF2).[1][2][3][4][5] YTHDF2 is an N6-methyladenosine (m6A) "reader" protein that recognizes and binds to m6A-modified RNA, leading to the degradation of target transcripts. By inhibiting YTHDF2, this compound can modulate the stability of various mRNAs, thereby influencing a range of cellular processes.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments. The primary mechanism of this compound involves the inhibition of YTHDF2, which has been shown to restore the protein levels of FOXO3 and TIMP1, while reducing the expression of matrix metalloproteinases (MMPs) such as MMP1, MMP3, MMP7, and MMP9.[1][2] Furthermore, this compound has been observed to induce pyroptosis and increase the secretion of IL-1β.[1][2] Its anti-tumor activities have been noted in breast cancer, and it has been shown to enhance the therapeutic response to radiotherapy in colon cancer and melanoma.[1][2]

Compound Specifications

| Property | Value | Source |

| Molecular Formula | C14H10N2O2S | [3][5] |

| Molecular Weight | 270.31 g/mol | [3][5] |

| Target | YTHDF2 | [1][2][3][4][5] |

| Binding Affinity (KD) | 37.9 μM | [1][2][3][4][5] |

| IC50 for YTHDF2 | 38 μM | [6] |

| IC50 for YTHDF1 | 165 μM | [6] |

| Solubility | Soluble in DMSO (45 mg/mL, 166.48 mM) | [4] |

Preparation of Stock Solutions and Storage

Proper handling and storage of this compound are crucial for maintaining its activity.

| Storage Condition | Duration | Source |

| Powder | 2 years at -20°C | [5] |

| Stock Solution in DMSO | 2 weeks at 4°C | [5] |

| Stock Solution in DMSO | 6 months at -80°C | [5] |

| Stock Solution in DMSO (alternative) | Up to 1 month at -20°C (in aliquots) | [3] |

Protocol for Preparing a 10 mM Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[3]

-

To prepare a 10 mM stock solution, add 370 µL of sterile DMSO to 1 mg of this compound powder (MW: 270.31).

-

Vortex thoroughly to ensure the compound is completely dissolved. Sonication is recommended to aid dissolution.[4]

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.

Experimental Protocols

The following are suggested protocols for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Cell Culture and Treatment

This protocol outlines the basic steps for treating cultured cells with this compound.

Materials:

-

Appropriate cancer cell line (e.g., MDA-MB-231 or BT-549 for breast cancer, MC38 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 96-well)

Procedure:

-

Seed cells in the appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. For example, to achieve a final concentration of 40 µM in 2 mL of medium, add 0.8 µL of the 10 mM stock solution.

-

Include a vehicle control by adding the same volume of DMSO to the control wells.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours), depending on the specific assay.[2]

Recommended Treatment Concentrations and Durations from Literature:

| Cell Line(s) | Concentration | Duration | Observed Effect | Source |

| NP and AF cells (co-treated with H2O2) | 20-40 µM | 6 hours | Reduced YTHDF2, restored FOXO3 and TIMP1, decreased MMPs | [2] |

| MDA-MB-231, BT-549 | Not specified | 24 hours | Inhibited proliferation, induced pyroptosis | [2] |

Western Blot Analysis of Target Proteins

This protocol is designed to assess the effect of this compound on the protein levels of YTHDF2 and its downstream targets.

Procedure:

-

Culture and treat cells with this compound as described in the general treatment protocol.

-

After the treatment period, collect the cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against YTHDF2, FOXO3, TIMP1, MMP1, MMP3, MMP7, MMP9, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a range of this compound concentrations for 24 to 72 hours.

-

At the end of the treatment period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Pyroptosis Assessment

This compound has been shown to induce pyroptosis. This can be assessed by measuring LDH release and IL-1β secretion.

LDH Release Assay:

-

Treat cells with this compound as described previously.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

IL-1β Secretion (ELISA):

-

Collect the cell culture supernatant from this compound-treated cells.

-

Measure the concentration of IL-1β in the supernatant using a human or mouse IL-1β ELISA kit, following the manufacturer's protocol.

Visual Representations

Experimental Workflow for this compound Treatment and Analysis

Caption: A flowchart of the experimental procedure for using this compound.

Signaling Pathway of this compound Action

Caption: The inhibitory effect of this compound on the YTHDF2-mediated mRNA decay pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|COA [dcchemicals.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

- 6. N6-methyladenosine reader YTHDF2 in cell state transition and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DC-Y13-27 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC-Y13-27 is a derivative of DC-Y13 and functions as a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2.[1][2] By targeting the YTH domain of YTHDF2, this compound prevents its binding to m6A-containing RNA, thereby modulating the stability and translation of target transcripts.[3] This inhibitory activity leads to a cascade of downstream effects, including the restoration of FOXO3 and TIMP1 protein levels, and the reduction of MMP1/3/7/9 expression.[1][2] Functionally, this compound has been shown to induce pyroptosis in breast cancer cells, reduce intervertebral disc degeneration, and enhance the efficacy of radiotherapy in colon cancer and melanoma models.[1][2]

Mechanism of Action

This compound selectively inhibits YTHDF2, a key "reader" protein in the m6A RNA modification pathway. This pathway is crucial for regulating gene expression post-transcriptionally. The binding of YTHDF2 to m6A-modified mRNAs typically leads to their degradation. By inhibiting this interaction, this compound stabilizes the target mRNAs of YTHDF2, leading to increased protein expression of key regulatory factors. A notable downstream effect is the inhibition of the NF-κB signaling pathway.[4][5]

Caption: Signaling pathway of this compound.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a starting concentration range of 10-40 µM is recommended for most in vitro applications. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 37.9 µM | [1][2] |

| IC50 (YTHDF2) | 38 µM | [3] |

| IC50 (YTHDF2) | 21.8 ± 1.8 µM | [4] |

| IC50 (YTHDF1) | 165 µM | [3] |

| IC50 (YTHDF1) | 165.2 ± 7.7 µM | [4] |

| Effective Concentration (NP and AF cells) | 20-40 µM (6h treatment) | [1] |

| Effective Concentration (MDA-MB-231, BT-549 cells) | Not explicitly stated, but pyroptosis induced at unspecified concentration (24h treatment) | [1] |

| Effective Concentration (MDSCs) | Inhibition of NF-κB activation | [4] |

Experimental Protocols

Stock Solution Preparation

-

This compound is typically supplied as a solid.

-

To prepare a stock solution, dissolve this compound in DMSO to a final concentration of 10 mM.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Caption: General experimental workflow.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Pyroptosis Assay (LDH Release and IL-1β Secretion)

This protocol is to assess the induction of pyroptosis by this compound.

Materials:

-

Cells of interest (e.g., MDA-MB-231, BT-549)

-

Complete cell culture medium

-

24-well plates

-

This compound stock solution (10 mM in DMSO)

-

LDH cytotoxicity assay kit

-

Human IL-1β ELISA kit

-

Plate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.[1] Include a vehicle control.

-

LDH Release Assay:

-

After incubation, carefully collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

-

-

IL-1β Secretion Assay:

-

Use the collected cell culture supernatant.

-

Follow the manufacturer's instructions for the human IL-1β ELISA kit to quantify the concentration of secreted IL-1β.

-

-

Analyze the data according to the kit instructions to determine the extent of pyroptosis induction.

NF-κB Activation Assay (Reporter Assay)

This protocol is to measure the effect of this compound on NF-κB activation.

Materials:

-

Cells of interest (e.g., MDSCs) stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or GFP gene downstream of an NF-κB response element).

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

Luciferase assay reagent or fluorescence microscope/plate reader

-

Stimulus for NF-κB activation (e.g., TNF-α, LPS)

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a designated time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the appropriate duration.

-

If using a luciferase reporter:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

If using a GFP reporter:

-

Visualize and quantify the GFP expression using a fluorescence microscope or a fluorescence plate reader.

-

-

Compare the reporter signal in this compound-treated cells to the stimulated control to determine the inhibitory effect on NF-κB activation.

Autophagy Assays

While direct evidence for this compound's role in autophagy is not yet established, its impact on fundamental cellular processes like gene expression and cell death suggests that investigating its effect on autophagy could be a valuable research avenue. Standard methods to monitor autophagy include:

-